Gallium(III) sulfate hydrate

Übersicht

Beschreibung

Gallium(III) sulfate hydrate is a chemical compound with the formula Ga₂(SO₄)₃·xH₂O. It is a white solid that is slightly soluble in water and sulfuric acid. This compound is known for its use in the preparation of other gallium compounds and its role as a catalyst in various chemical reactions .

Vorbereitungsmethoden

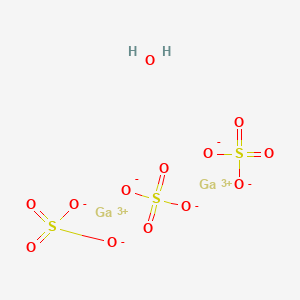

Synthetic Routes and Reaction Conditions: Gallium(III) sulfate hydrate can be synthesized by dissolving gallium metal in sulfuric acid, resulting in a solution containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate form, Ga₂(SO₄)₃·18H₂O, crystallizes from these solutions at room temperature . The reaction can be represented as: [ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting hydroxygallium diacetate with sulfuric acid at 90°C for two days, followed by drying in a vacuum to obtain the anhydrous form . The reaction is as follows: [ 2 \text{Ga(CH}_3\text{COO)}_2\text{OH} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 4 \text{CH}_3\text{COOH} + 2 \text{H}_2\text{O} ]

Types of Reactions:

-

Oxidation: When heated above 680°C, gallium(III) sulfate decomposes to form gallium(III) oxide and sulfur trioxide . [ \text{Ga}_2(\text{SO}_4)_3 \rightarrow \text{Ga}_2\text{O}_3 + 3 \text{SO}_3 ]

-

Precipitation: A solution of gallium(III) sulfate in water mixed with zinc sulfate can precipitate zinc gallate . [ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{ZnSO}_4 \rightarrow 2 \text{ZnGa}_2\text{O}_4 + 3 \text{SO}_3 ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis and dissolution processes.

Zinc Sulfate: Used in precipitation reactions to form zinc gallate.

Major Products:

Gallium(III) Oxide: Formed upon decomposition.

Zinc Gallate: Formed in precipitation reactions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Gallium(III) sulfate hydrate is recognized for its catalytic properties, particularly as a solid acid catalyst in various organic reactions:

- Esterification Reactions : It has been effectively used as a catalyst in the esterification of p-hydroxybenzoic acid with heptanol to produce n-heptyl p-hydroxybenzoate. The reaction demonstrates high efficiency and selectivity, making it valuable in organic synthesis .

- Synthesis of Amyl Hexanoate : When reacted with strong acid cation ion exchange resins, this compound exhibits excellent catalytic activity for synthesizing amyl hexanoate, showcasing its versatility in different reaction environments .

| Catalytic Reaction | Product | Conditions |

|---|---|---|

| Esterification | n-Heptyl p-hydroxybenzoate | Supported on silica gel |

| Synthesis with ion exchange resin | Amyl hexanoate | Strong acid conditions |

Material Science

In material science, this compound serves as a precursor for synthesizing gallium oxide (), which is crucial in semiconductor technology. The compound can be thermally decomposed to yield gallium oxide, which has applications in electronics due to its wide bandgap and high thermal stability .

- Gallium Oxide Production : The thermal decomposition occurs at elevated temperatures (above 680 °C), where gallium(III) sulfate transforms into gallium oxide and sulfur trioxide .

Chemical Synthesis

This compound is employed in the synthesis of various gallium compounds:

- Precursor for Gallium Compounds : It is utilized to prepare other gallium salts and complexes that are essential in research settings. This includes reactions where it acts as a source of gallium ions for further chemical transformations .

- Salting-Out Techniques : Recent studies have highlighted its role in salting-out extraction processes, providing insights into optimizing extraction methods for pharmaceuticals and biochemicals .

Bioprocessing Applications

The compound's unique properties extend into bioprocessing applications:

- Cell Culture and Transfection : this compound is being explored for its potential use in cell culture systems and molecular testing due to its biocompatibility and ability to influence cellular processes .

Case Study 1: Catalytic Efficiency

A study investigated the use of this compound as a catalyst in the esterification process. The results indicated that this compound significantly increased the yield of the desired ester compared to traditional catalysts, demonstrating its effectiveness in organic synthesis.

Case Study 2: Gallium Oxide Synthesis

Research on the thermal decomposition of this compound revealed that controlled heating could produce high-purity gallium oxide suitable for semiconductor applications. This process was optimized to enhance yield while minimizing impurities.

Wirkmechanismus

The mechanism of action of gallium(III) sulfate hydrate involves its role as a catalyst in chemical reactions. It facilitates the esterification process by providing an acidic environment that promotes the reaction between p-hydroxybenzoic acid and heptanol . Additionally, gallium(III) ions can interact with molecular targets such as RNA polymerase, inhibiting RNA synthesis and reducing metabolic rates in biological systems .

Vergleich Mit ähnlichen Verbindungen

Aluminium Sulfate: Similar in structure and used in water treatment.

Indium(III) Sulfate: Another group 13 metal sulfate with similar properties.

Uniqueness: Gallium(III) sulfate hydrate is unique due to its specific catalytic properties and its role in the preparation of high-purity gallium compounds. Its ability to form stable hydrates and its use in semiconductor technology further distinguish it from similar compounds .

Biologische Aktivität

Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·18H₂O) is a compound of increasing interest in biomedical research due to its unique biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of Ga(III) sulfate hydrate, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Gallium(III) ions exhibit biological activity primarily through their ability to mimic iron(III), which allows them to interfere with iron-dependent processes in cells. This property is crucial for their antimicrobial and anticancer effects.

- Targeting RNA Polymerase : Ga(III) sulfate hydrate has been shown to inhibit RNA synthesis by targeting RNA polymerase, a key enzyme involved in transcription. This suppression leads to reduced metabolic rates in bacteria, making them less virulent and more susceptible to treatment .

- Disruption of Iron Homeostasis : The ionic mimicry of gallium allows it to disrupt iron metabolism within bacterial cells. This "Trojan horse" strategy enables gallium to penetrate bacterial systems and exert its antimicrobial effects by depriving bacteria of essential iron .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, particularly antibiotic-resistant strains.

- Effectiveness Against Pseudomonas aeruginosa : Studies have shown that Ga(III) can enhance the efficacy of traditional antibiotics when used in combination. For example, co-administration with acetate has been found to improve the uptake and antimicrobial activity of Ga(III), effectively reducing bacterial growth and virulence .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that Ga(III) compounds exhibit cytotoxic effects on cancer cell lines. For instance, gallium-dithiocarbamate complexes have shown marked cytotoxicity against human colon cancer cells, suggesting potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of gallium compounds, including Ga(III) sulfate hydrate:

Pharmacokinetics and Toxicity

The pharmacokinetics of gallium compounds are influenced by their solubility and stability in biological systems. This compound is soluble in water, which facilitates its bioavailability. However, the nephrotoxicity associated with some gallium compounds necessitates careful consideration in clinical applications .

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating induces sequential dehydration and decomposition:

Hydrolysis and Aqueous Behavior

Aqueous solutions display pH-dependent speciation:

Structural Regions in Solution :

| pH Range | Dominant Species | Characteristics |

|---|---|---|

| <2 | [Ga(OH₂)₆]³⁺ | Octahedral hexaaqua complex |

| 2–3 | Polyoxogallates (e.g., Ga₁₃, Ga₃₀) | Oligomeric clusters with edge-sharing octahedra |

| 4–12 | GaOOH nanoparticles | Lepidocrocite-like structure |

| >12 | [Ga(OH)₄]⁻ | Tetrahedral coordination |

Key Findings :

-

Sulfate coordination increases with temperature, forming stable [Ga(SO₄)]⁺ complexes (ΔS-driven) .

-

At pH >4, GaOOH precipitates via:

Zinc Sulfate Co-precipitation :

Mixing Ga₂(SO₄)₃ with ZnSO₄ yields spinel-type ZnGa₂O₄:

Basic Sulfate Formation :

Reaction with hydroxides produces (H₃O)Ga₃(SO₄)₂(OH)₆, isostructural with alunite:

Complexation with Organic Bases

Organic cations template diverse gallium-sulfate architectures :

| Organic Cation | Complex Formula | Structure Type |

|---|---|---|

| Guanidinium | [C(NH₂)₃]Ga(SO₄)₂·6H₂O | Hexagonal ferroelectric framework |

| Dimethylammonium | (CH₃)₂NH₂Ga(SO₄)₂·6H₂O | Ferroelectric chains |

| Ethylenediammonium | [C₂H₁₀N₂][H₃O][Ga(SO₄)₃] | Layered sulfato networks |

Biochemical Interactions

Ga³+ mimics Fe³+ in biological systems, disrupting iron-dependent pathways:

-

RNA polymerase inhibition : Suppresses transcription via competitive binding.

-

Iron homeostasis disruption : Reduces bacterial virulence by sequestering siderophores.

Eigenschaften

IUPAC Name |

digallium;trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGAUGWXGMLDK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.